Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a phenoxy group substituted with a formyl, methyl, and propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoate.
Substitution: Various substituted phenoxy butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate can be compared with other similar compounds such as:
Ethyl 4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoate: Differing by the substitution of a methoxy group instead of a propoxy group.
Ethyl 4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoate: Differing by the substitution of an ethoxy group instead of a propoxy group.
These similar compounds share structural similarities but may exhibit different reactivity and applications due to the variations in their substituent groups.
Properties
CAS No. |
820237-71-6 |
---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoate |
InChI |
InChI=1S/C17H24O5/c1-4-10-21-15-9-8-14(12-18)17(13(15)3)22-11-6-7-16(19)20-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
UOTIWBJTOJMKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.